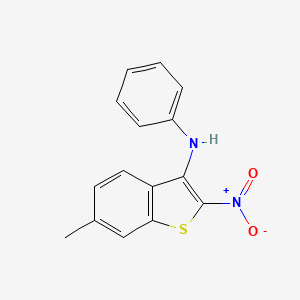![molecular formula C25H22N2O3 B15004681 7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004681.png)
7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound that features a benzodioxole moiety and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The diazatetraphenone core is then constructed through a series of condensation reactions involving appropriate amines and ketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and continuous flow reactors for condensation reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The ketone group in the diazatetraphenone core can be reduced to alcohols.
Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The diazatetraphenone core may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- 1-benzo[1,3]dioxole derivatives
Uniqueness
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is unique due to its combination of a benzodioxole moiety and a diazatetraphenone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)11-18-23(19(28)12-25)22(14-5-8-20-21(10-14)30-13-29-20)16-6-7-17-15(24(16)27-18)4-3-9-26-17/h3-10,22,27H,11-13H2,1-2H3 |
InChI Key |
CRZAPZBQRVDCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004600.png)
![[4-(3,5-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B15004603.png)
![4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide](/img/structure/B15004605.png)
![methyl 4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15004618.png)
![Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate](/img/structure/B15004630.png)
![N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B15004632.png)
![7-(2,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004640.png)
![Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B15004642.png)

![4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine](/img/structure/B15004650.png)
![5-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-(1H-imidazol-4-ylmethyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004658.png)
![4-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B15004678.png)
![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
